molecular formula C15H18N2 B1622456 8-(azepan-2-yl)quinoline CAS No. 527673-84-3

8-(azepan-2-yl)quinoline

Cat. No.: B1622456
CAS No.: 527673-84-3
M. Wt: 226.32 g/mol
InChI Key: LDVHMAFKKYMHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(azepan-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(azepan-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions to form the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-(azepan-2-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

Scientific Research Applications

8-(azepan-2-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(azepan-2-yl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological target involved .

Comparison with Similar Compounds

    Quinoline: A simpler structure without the azepane ring, widely used in medicinal chemistry.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.

    Quinoxaline: Contains two nitrogen atoms in the ring, used in various chemical syntheses.

Uniqueness: 8-(azepan-2-yl)quinoline is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties compared to simpler quinoline derivatives .

Properties

CAS No.

527673-84-3

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

8-(azepan-2-yl)quinoline

InChI

InChI=1S/C15H18N2/c1-2-9-14(16-10-3-1)13-8-4-6-12-7-5-11-17-15(12)13/h4-8,11,14,16H,1-3,9-10H2

InChI Key

LDVHMAFKKYMHGH-UHFFFAOYSA-N

SMILES

C1CCC(NCC1)C2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1CCC(NCC1)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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